(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide is a compound that features an amino group and an imidazole ring. This structure is significant in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and 3-aminopropanoic acid.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include imine derivatives, dihydroimidazole compounds, and substituted amides.
Scientific Research Applications
(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(1H-imidazol-2-yl)propanamide: Lacks the methyl group on the imidazole ring.
(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide: The amino group is positioned differently on the imidazole ring.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide is unique due to the specific positioning of the amino group and the methyl substitution on the imidazole ring, which can influence its binding properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-methylimidazol-2-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-2-10-7(11)5(8)4-6(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1 |
InChI Key |
KFVHFVOIUSXYAT-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=CN=C1[C@H](CC(=O)N)N |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)N)N |
Origin of Product |
United States |
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